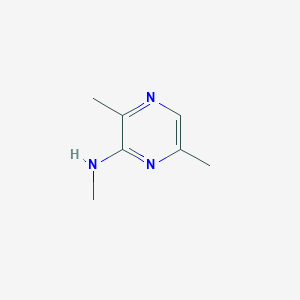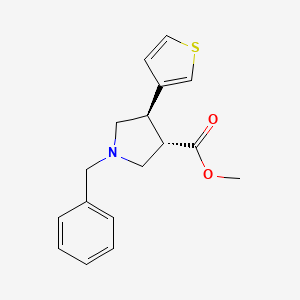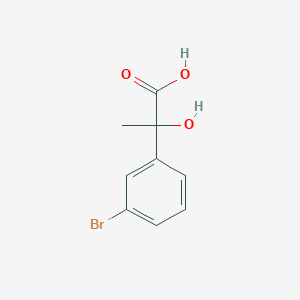
3-methanesulfonyl-2-methylfuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methanesulfonyl-2-methylfuran, also known as MSF, is a sulfur-containing heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is a white crystalline solid with a molecular weight of 118.15 g/mol and a melting point of 120-122 °C. This compound has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
作用机制
The exact mechanism of action of 3-methanesulfonyl-2-methylfuran is not fully understood, although it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 3-methanesulfonyl-2-methylfuran has been shown to inhibit the activity of certain proteins, such as the pro-inflammatory cytokines interleukin-1 (IL-1) and tumor necrosis factor (TNF). It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methanesulfonyl-2-methylfuran have been studied extensively in recent years. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes, proteins, and receptors. In addition, 3-methanesulfonyl-2-methylfuran has been found to have neuroprotective effects, as well as the ability to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The use of 3-methanesulfonyl-2-methylfuran in laboratory experiments is advantageous due to its low cost, ease of synthesis, and wide range of applications. Additionally, it is a relatively stable compound and is not highly toxic, making it safe to use in laboratory settings. However, there are some limitations to using 3-methanesulfonyl-2-methylfuran in laboratory experiments, including its relatively low solubility in water and its susceptibility to hydrolysis in acidic or basic conditions.
未来方向
The potential applications of 3-methanesulfonyl-2-methylfuran are far-reaching and there are many future directions that can be explored. These include further investigation into its mechanism of action, its effects on other biological targets, and its potential as a therapeutic agent. Additionally, further research is needed to explore its potential as a drug delivery system, its ability to modulate the activity of certain proteins and enzymes, and its ability to reduce the risk of cardiovascular disease. Finally, further research is needed to explore the potential of 3-methanesulfonyl-2-methylfuran as an antioxidant, its ability to scavenge free radicals, and its ability to reduce oxidative stress.
合成方法
3-Methanesulfonyl-2-methylfuran can be synthesized from the reaction of 3-methanesulfonyl-2-methylpyridine and carbon disulfide in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic aromatic substitution, where the sulfur atom of the carbon disulfide is replaced by the nitrogen atom of the 3-methanesulfonyl-2-methylpyridine, forming the desired product. The reaction is generally carried out at a temperature of 80-90 °C and can be completed within a few hours.
科学研究应用
3-Methanesulfonyl-2-methylfuran has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets. It has been used in a variety of studies to investigate the mechanisms of action of various drugs, to study the effects of environmental pollutants, and to assess the toxicity of certain compounds. In addition, 3-methanesulfonyl-2-methylfuran has been used to study the structure and function of proteins, to analyze the properties of enzymes, and to investigate the effects of various compounds on the immune system.
属性
IUPAC Name |
2-methyl-3-methylsulfonylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-5-6(3-4-9-5)10(2,7)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWDYHWQZIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonyl-2-methylfuran | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)


![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
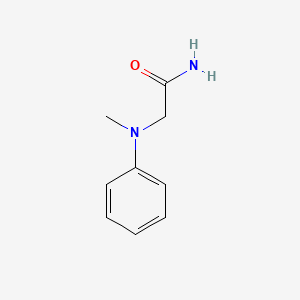
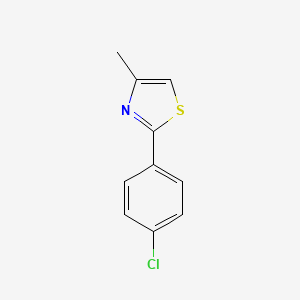
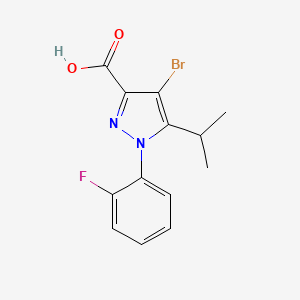
![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
